

An In-depth Technical Guide to Elaidyl Methane Sulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elaidyl methane sulfonate*

Cat. No.: B041934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on **Elaidyl Methane Sulfonate** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound itself, supplemented with technical information from closely related alkyl methanesulfonates and its constituent moieties, elaidic acid and methanesulfonic acid, to infer potential properties and biological activities.

Executive Summary

Elaidyl methane sulfonate (CAS 59101-13-2) is the methanesulfonate ester of elaidyl alcohol. [1][2] Structurally, it is a long-chain unsaturated alkyl methanesulfonate. While specific biological data for this compound is scarce, its chemical class suggests potential as an alkylating agent. Alkyl methanesulfonates are known for their reactivity with nucleophiles, including DNA, which can lead to genotoxic and cytotoxic effects.[3] This guide synthesizes the known information on **Elaidyl Methane Sulfonate** and provides a technical framework for its potential synthesis, mechanism of action, and biological implications based on related compounds.

Chemical and Physical Properties

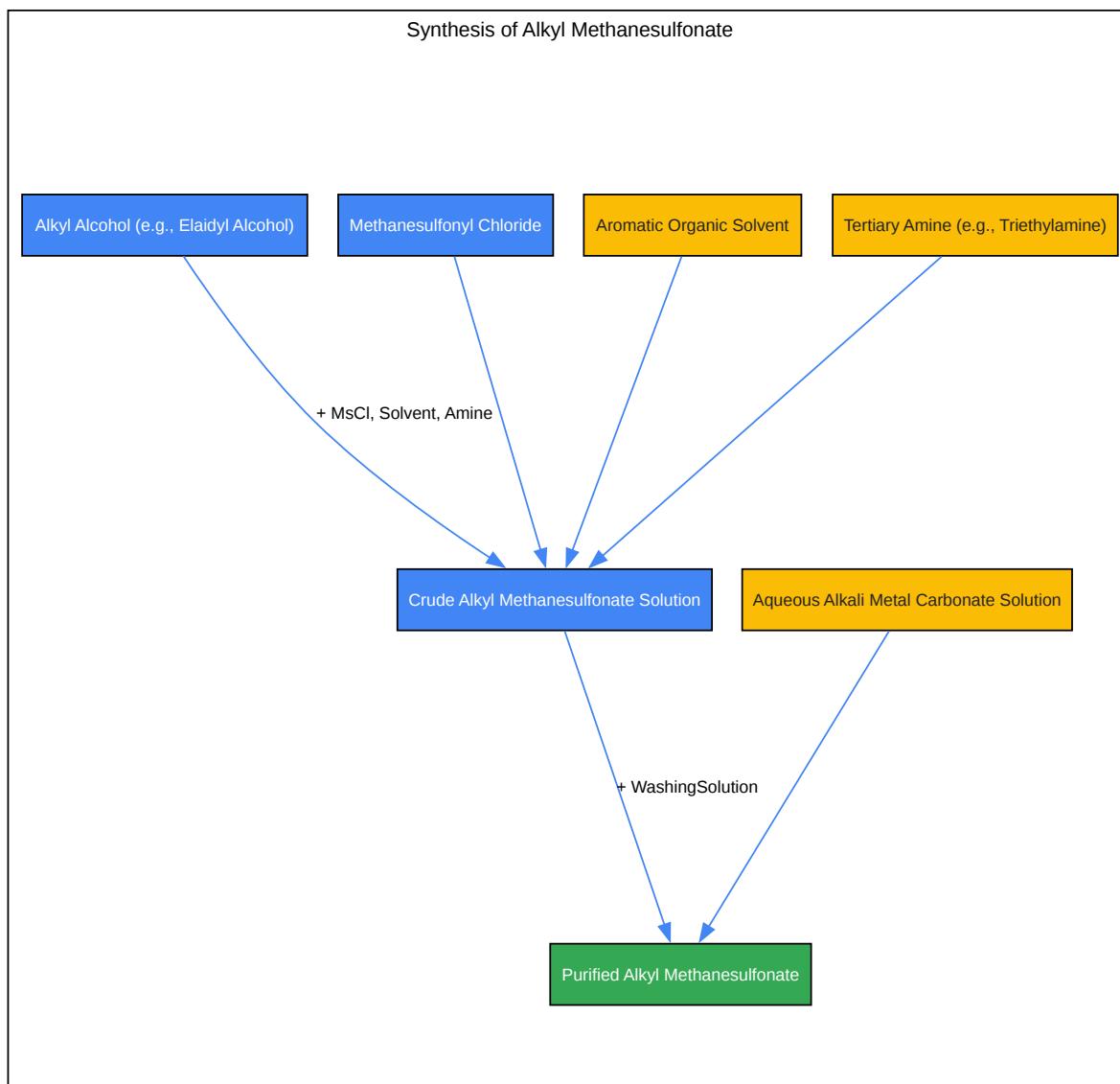
Elaidyl methane sulfonate is characterized as an ester of 9-Octadecen-1-ol, (9E)- and methanesulfonic acid.[1] It is a solid at room temperature and has a high purity of over 99% as a commercial product.[1]

Table 1: Physicochemical Properties of **Elaidyl Methane Sulfonate** and Related Compounds

Property	Elaidyl Methane Sulfonate	Ethyl Methanesulfonate (EMS)	Methyl Methanesulfonate (MMS)
CAS Number	59101-13-2[1][2]	62-50-0[4][5]	66-27-3[6]
Molecular Formula	C ₁₉ H ₃₈ O ₃ S[1][2]	C ₃ H ₈ O ₃ S[4][5]	C ₂ H ₆ O ₃ S[7]
Molecular Weight	346.57 g/mol [1][2]	124.16 g/mol [4][5]	110.1 g/mol [8]
Physical State	Solid[1]	Colorless Liquid[5][9]	Colorless to Amber Liquid[8]
Boiling Point	Not available	213 - 214 °C @ 760 mmHg[10]	203 °C @ 753 mmHg[8]
Flash Point	Not available	100 °C[4][10]	Not available
Solubility	Not available	Miscible with water[11]	Soluble in water[7][8]
Purity	>99%[1][2]	Not applicable	Not applicable

Synthesis and Experimental Protocols

General Synthesis of Alkyl Methanesulfonates


Alkyl methanesulfonates can be synthesized via the esterification of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine, such as triethylamine, in an aromatic organic solvent.[12][13] The resulting crude product is then washed with an aqueous alkali metal carbonate solution to yield a thermally stable alkyl methanesulfonate solution.[12][13]

Detailed Experimental Protocol for Synthesis (General Method)

- Reaction Setup: Under a nitrogen atmosphere, dissolve the starting alkyl alcohol (e.g., elaidyl alcohol) and methanesulfonyl chloride in an aromatic organic solvent (e.g., toluene,

xylene).

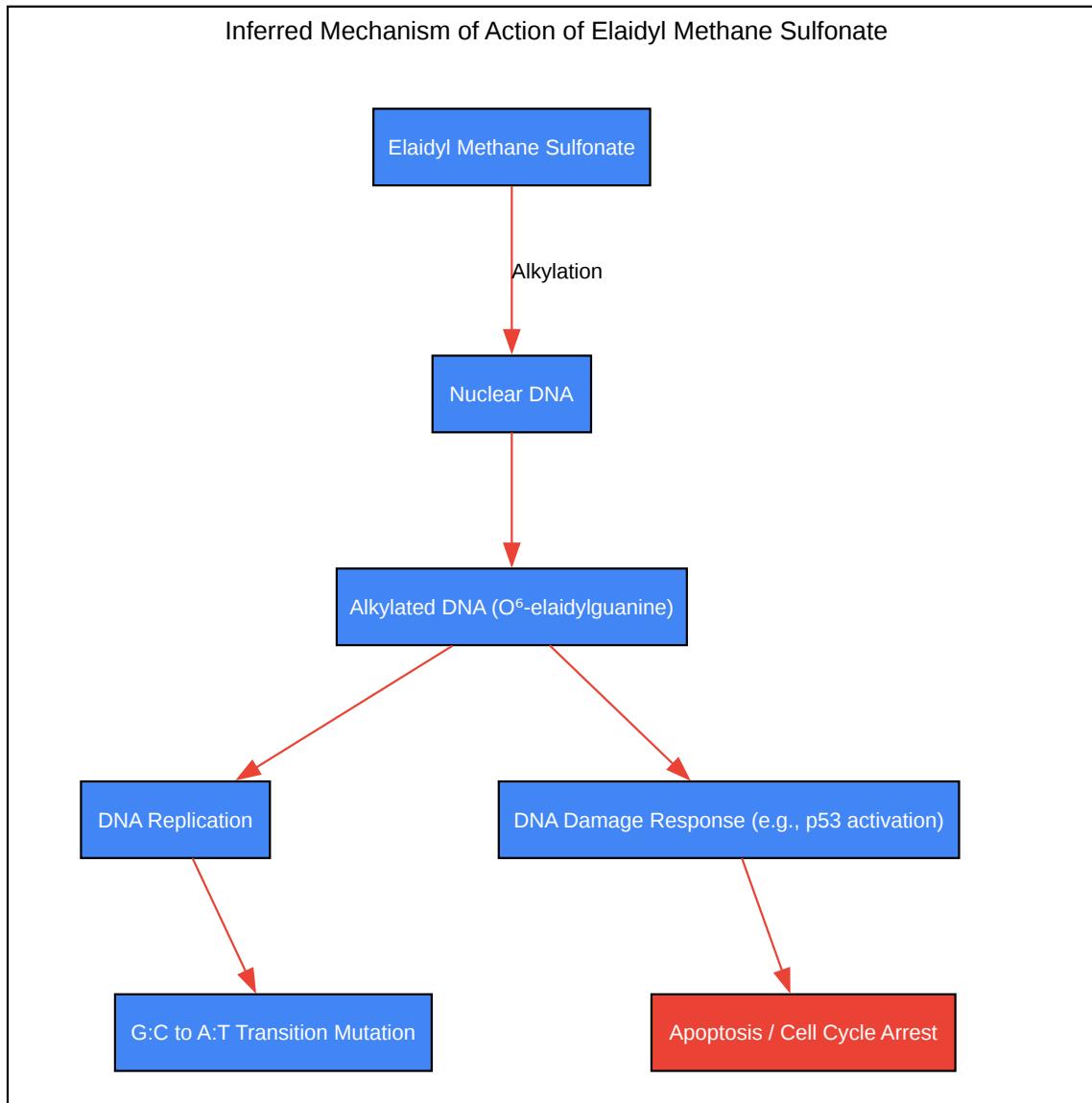
- Reaction: Add a tertiary amine (e.g., triethylamine) dropwise to the mixed solution, maintaining the reaction temperature preferably between 10-15°C.[13]
- Washing: After the reaction is complete, wash the resulting crude aromatic organic solvent solution of the alkyl methanesulfonate with an aqueous solution of an alkali metal carbonate (e.g., 1-3% sodium carbonate).[12]
- Purification: The washed organic layer can be further purified, for instance by vacuum distillation of the solvent, to yield the final product.[12]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of alkyl methanesulfonates.

Biological Activity and Potential Mechanism of Action

Inferred Activity from Alkyl Methanesulfonates


Short-chain alkyl methanesulfonates, such as Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS), are well-documented genotoxic agents.^{[3][14]} They act as DNA alkylating agents, transferring their alkyl group to nucleophilic sites on DNA bases.^{[3][6]} This can lead to mutations and cell death, which is the basis for their use in genetic research and as potential anticancer agents.^{[3][14]}

The primary mechanism of mutagenesis for EMS involves the ethylation of guanine to form O⁶-ethylguanine.^[9] During DNA replication, this modified base is often incorrectly paired with thymine instead of cytosine, leading to a G:C to A:T transition mutation.^[9]

Given its structure, **Elaidyl Methane Sulfonate** possesses the potential to act as an alkylating agent, though its long alkyl chain may influence its bioavailability, cell permeability, and reactivity compared to its short-chain counterparts. The toxicity of long-chain alkylbenzene sulfonates has been shown to be greater than that of shorter-chain species in aquatic organisms.^[15]

Potential Signaling Pathway Involvement

The DNA damage caused by alkylating agents like MMS and EMS triggers complex cellular responses, including cell cycle arrest and apoptosis, often involving the p53 signaling pathway.^[6] MMS has been shown to upregulate phosphorylated p53 and induce necroptosis.^[6]

[Click to download full resolution via product page](#)

Caption: Inferred mechanism of action based on related alkylating agents.

Biological Context of Elaidic Acid

Elaidic acid, the fatty acid component of **Elaidyl Methane Sulfonate**, is a trans-unsaturated fatty acid.^[16] It is known to increase the activity of cholesteryl ester transfer protein (CETP), which can lead to lower HDL cholesterol levels.^{[16][17]} High intake of trans fats like elaidic acid is associated with an increased risk of cardiovascular disease.^[16] Studies have also suggested that elaidic acid can influence the progression of digestive diseases through pathways involving lipid metabolism dysregulation and inflammatory responses.^[18]

Table 2: Biological Effects of Elaidic Acid and Related Alkyl Methanesulfonates

Compound/Class	System	Observed Effect	Reference
Elaidic Acid	Human	Increases plasma CETP activity, lowers HDL cholesterol.	[16] [17]
Human		Associated with increased risk of cardiovascular diseases.	[16]
Lactobacilli		Inhibits bacterial growth at high concentrations.	[19]
Ethyl Methanesulfonate (EMS)	AHH-1 human lymphoblastoid cells	Decreases cell viability, increases apoptosis (0-3 mM).	[14]
Tobacco cell line TX1		Induces DNA damage (1-30 mM).	[14]
Mouse embryos		Teratogenic, forms O ⁶ -ethylguanine adducts (150-250 mg/kg).	[20]
Methyl Methanesulfonate (MMS)	A549 cells	Upregulates phosphorylated p53, induces necroptosis (50-800 µM).	[6]
DNA (in vitro)		Methylates N7-deoxyguanosine and N3-deoxyadenosine.	[21]

Toxicology and Safety

Alkyl methanesulfonates, particularly short-chain variants, are recognized as genotoxins and potential carcinogens.[\[3\]](#) EMS is classified as a substance that may cause cancer and heritable genetic damage.[\[22\]](#) It is harmful if swallowed and requires careful handling with appropriate

personal protective equipment.[4][22] Given the known hazards of this chemical class, **Elaidyl Methane Sulfonate** should be handled with caution in a laboratory setting, assuming it possesses similar toxic properties.

Conclusion

Elaidyl Methane Sulfonate is a long-chain alkyl methanesulfonate for which there is limited specific biological data. However, by examining its constituent parts and related, well-studied compounds, we can infer its likely properties and potential biological activities. Its methanesulfonate group suggests it is a potential DNA alkylating agent, similar to EMS and MMS, with possible genotoxic and cytotoxic effects. The long-chain elaidyl group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially influencing its interaction with cellular membranes and metabolic pathways. Further research is necessary to elucidate the specific biological and toxicological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. ELAIDYL METHANE SULFONATE | 59101-13-2 | INDOFINE Chemical Company [indofinechemical.com]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. moltox.com [moltox.com]
- 5. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]

- 11. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
- 12. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 13. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atamankimya.com [atamankimya.com]
- 17. Elaidic acid - Wikipedia [en.wikipedia.org]
- 18. The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of elaidic acid, a predominant industrial trans fatty acid, on bacterial growth and cell surface hydrophobicity of lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Elaidyl Methane Sulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041934#what-is-elaidyl-methane-sulfonate\]](https://www.benchchem.com/product/b041934#what-is-elaidyl-methane-sulfonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com